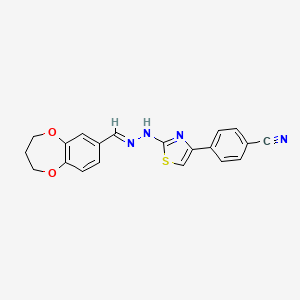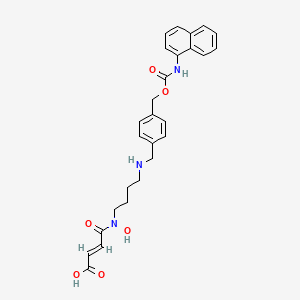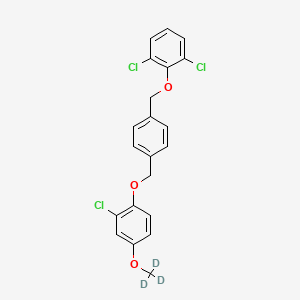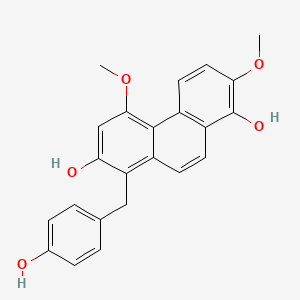
Cav|A2|A1&NET-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Cav|A2|A1&NET-IN-1” is a complex molecule that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is part of a broader class of molecules known for their involvement in various physiological and pathological processes, particularly in the context of calcium channel regulation and neurotransmitter release.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “Cav|A2|A1&NET-IN-1” typically involves multiple steps, including the preparation of precursor molecules, followed by specific reaction conditions to achieve the desired compound. The synthetic routes often require precise control of temperature, pH, and the use of catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: “Cav|A2|A1&NET-IN-1” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to drive the reactions efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds
Wissenschaftliche Forschungsanwendungen
“Cav|A2|A1&NET-IN-1” has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. In biology, it plays a crucial role in understanding calcium channel regulation and neurotransmitter release, making it valuable for neurological research. In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of neurological disorders and cardiovascular diseases. Industrial applications include its use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of “Cav|A2|A1&NET-IN-1” involves its interaction with specific molecular targets, such as calcium channels and neurotransmitter receptors. The compound modulates the activity of these targets, influencing various physiological processes. For example, it may enhance or inhibit calcium ion flow through channels, affecting muscle contraction, neurotransmitter release, and other cellular functions. The pathways involved include the regulation of intracellular calcium levels, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
“Cav|A2|A1&NET-IN-1” can be compared with other similar compounds, such as other calcium channel modulators and neurotransmitter inhibitors. Its uniqueness lies in its specific structure, which allows for targeted interactions with particular molecular targets. Similar compounds include various calcium channel blockers and neurotransmitter reuptake inhibitors, each with distinct properties and applications. The comparison highlights the compound’s potential advantages in terms of specificity, efficacy, and safety for various applications.
Eigenschaften
Molekularformel |
C23H26N4O2S |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
1-methyl-4-[3-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]phenyl]-2,3-dihydropyrido[2,3-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C23H26N4O2S/c1-24-12-10-20(21-9-5-15-30-21)29-18-7-3-6-17(16-18)27-14-13-26(2)22-19(23(27)28)8-4-11-25-22/h3-9,11,15-16,20,24H,10,12-14H2,1-2H3/t20-/m0/s1 |
InChI-Schlüssel |
UYQPTSPEQOJDJK-FQEVSTJZSA-N |
Isomerische SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=C(C3=O)C=CC=N4)C |
Kanonische SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=C(C3=O)C=CC=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


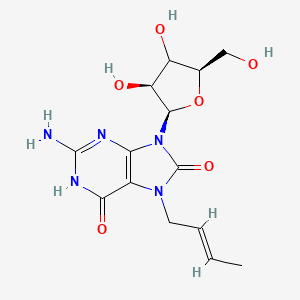

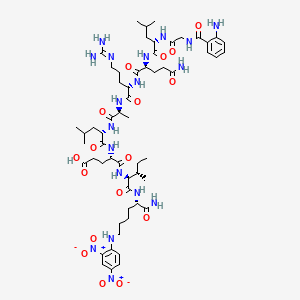
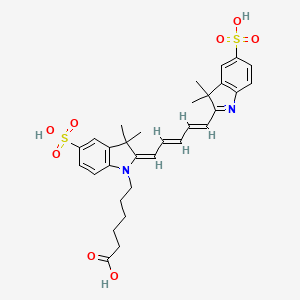
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
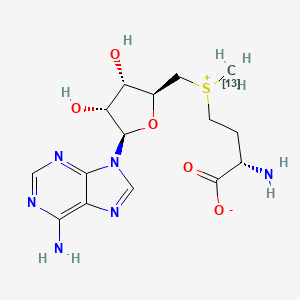
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
